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Compound of Interest

Compound Name: 4-Ethyl-4-formylhexanenitrile

CAS No.: 2938-69-4

Cat. No.: B1359952

Get Quote

CAS: 2938-69-4 Formula: C9H15NO Molecular Weight: 153.22 g/mol Synonyms: 4-cyano-2,2-

diethylbutanal; 4-Ethyl-4-formylhexanenitrile.

Executive Summary
4-Ethyl-4-formylhexanenitrile is a critical aliphatic intermediate characterized by a quaternary

carbon center bearing both a formyl (aldehyde) and a nitrile group. Its structural complexity—

combining a polar aprotic nitrile, a reactive electrophilic aldehyde, and a lipophilic diethyl-

substituted backbone—dictates a unique solubility profile.

This guide provides a technical analysis of its solubility across organic solvent classes,

emphasizing the thermodynamic and kinetic factors relevant to researchers in process

chemistry and drug development. It addresses the specific challenges of handling quaternary

aldehydes, including hemiacetal formation in protic media and oxidative instability in aerated

solvents.
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To predict and manipulate solubility effectively, one must understand the competitive forces

within the molecule.

Lipophilic Backbone (Solubility Driver in Non-Polars): The C9 skeleton, particularly the steric

bulk of the quaternary center (4,4-diethyl substitution), disrupts crystal lattice packing. This

typically results in the compound existing as an oil or low-melting solid, significantly

enhancing its miscibility in organic solvents compared to linear analogues.

Polar Functional Groups (Solubility Driver in Polars):

Nitrile (-CN): A strong dipole that enhances solubility in polar aprotic solvents like

Acetonitrile and DMF.

Aldehyde (-CHO): Provides a site for hydrogen bond acceptance and dipole-dipole

interactions but introduces reactivity risks in protic solvents.

Estimated LogP: ~1.4 – 2.1 Implication: The compound is moderately lipophilic. It will partition

preferentially into organic layers (DCM, EtOAc) during aqueous extractions but retains enough

polarity to be miscible with polar organic solvents.

Solubility Landscape
The following matrix categorizes solvents based on thermodynamic solubility and chemical

compatibility.

Table 1: Solubility Compatibility Matrix
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Solvent Class
Representative
Solvents

Solubility Rating
Technical
Commentary

Chlorinated
Dichloromethane

(DCM), Chloroform
Excellent

Primary Choice. High

solubility due to

polarizability match.

Ideal for reaction

monitoring and low-

temperature

synthesis.

Polar Aprotic

Tetrahydrofuran

(THF), Ethyl Acetate

(EtOAc), Acetonitrile

(MeCN)

Excellent

Preferred for

Synthesis. Excellent

dissolution. THF is

ideal for

organometallic

additions; MeCN is

optimal for

nucleophilic

substitutions.

Alcohols (Protic)
Methanol, Ethanol,

Isopropanol
Good (Conditional)

Use with Caution.

Physically soluble, but

thermodynamically

unstable over time

due to hemiacetal

formation (

).

Hydrocarbons
Hexane, Heptane,

Cyclohexane
Moderate

Purification Only.

Likely soluble at high

concentrations but

may oil out at low

temperatures. Useful

as an antisolvent in

crystallization.

Aromatics Toluene, Xylene Good Process Solvent.

Good balance of
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solubility and boiling

point. Suitable for

high-temperature

reactions (e.g.,

dehydrations).

Aqueous Water, Brine Poor

Workup Phase.

Insoluble. This

immiscibility is

advantageous for

extractive workups.

Solvent Selection Strategy
Selecting the correct solvent is not merely about dissolution; it is about process integrity.

For Synthetic Reactions (Reductive Amination /
Strecker)

Recommendation:Dichloromethane (DCM) or Tetrahydrofuran (THF).

Rationale: These solvents dissolve the substrate completely while remaining inert to the

aldehyde moiety. THF allows for the use of borohydride reducing agents (e.g., STAB) without

the rapid solvolysis seen in alcohols.

For Extraction & Workup
Recommendation:Ethyl Acetate (EtOAc) or MTBE.

Rationale: The compound partitions strongly into EtOAc (

). Avoid DCM for large-scale extractions due to environmental regulations, unless emulsion
formation in EtOAc is problematic.

For Purification (Chromatography)[1]
Recommendation:Hexane / Ethyl Acetate gradients.[1]
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Rationale: The compound's moderate polarity allows for excellent retardation control on silica

gel. A typical starting mobile phase is 95:5 Hexane:EtOAc, ramping to 80:20.

Experimental Protocol: Gravimetric Solubility
Determination
Do not rely solely on literature values. Every new batch or polymorph requires validation. This

self-validating protocol ensures accuracy.

Workflow Diagram
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Start: Solubility Assessment

1. Preparation
Add excess solute to 5mL solvent

in sealed vial.

2. Equilibration
Agitate at 25°C for 24h.
Ensure solid remains.

3. Filtration
Filter supernatant through

0.45µm PTFE syringe filter.

4. Evaporation
Transfer known volume (V) to

pre-weighed vial (W1). Evaporate solvent.

5. Drying
Dry residue under high vacuum

until constant weight (W2).

6. Calculation
S = (W2 - W1) / V

Click to download full resolution via product page

Figure 1: Standard Gravimetric Solubility Determination Workflow.
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Step-by-Step Methodology
Saturation: Place approximately 100 mg of 4-Ethyl-4-formylhexanenitrile into a 4 mL HPLC

vial.

Solvent Addition: Add 1.0 mL of the target solvent. Cap tightly.

Equilibration: Vortex for 1 minute, then place on an orbital shaker at 25°C for 24 hours.

Critical: Visual solid/oil must remain; if clear, add more solute.

Sampling: Centrifuge to settle undissolved material. Withdraw 0.5 mL of the clear

supernatant using a glass syringe.

Filtration: Pass through a 0.45 µm PTFE filter (compatible with most organics) into a pre-

weighed vial (

).

Drying: Evaporate solvent under a nitrogen stream, then dry in a vacuum oven (40°C, <10

mbar) for 4 hours.

Measurement: Weigh the vial (

).

Calculation:

Senior Scientist Insights: The Hemiacetal Trap
A common error in handling 4-Ethyl-4-formylhexanenitrile is assuming that solubility in

methanol implies stability.

The Mechanism:

In methanol-d4 NMR, you may observe the disappearance of the aldehyde proton (

ppm) and the appearance of a hemiacetal methine (

ppm). This is not degradation, but an equilibrium shift.
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Impact: If you attempt to recrystallize from methanol, you may isolate the hemiacetal or a

mixture, complicating yield calculations.

Mitigation: Always run NMR in CDCl3 or DMSO-d6 to view the free aldehyde. Avoid storing

the compound in alcoholic solvents for extended periods.

Solvent Selection Decision Tree

Select Solvent for 4-Ethyl-4-formylhexanenitrile

What is the purpose?

Reaction Medium Purification / Analysis

Are reagents water/protic sensitive? Method?

Yes (e.g., Hydrides, Grignards) No (e.g., mild condensations)

Use Anhydrous THF or DCM Use Acetonitrile or Toluene

Chromatography Extraction

Hexane / EtOAc Gradient Ethyl Acetate / Water

Click to download full resolution via product page

Figure 2: Decision matrix for solvent selection based on operational intent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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